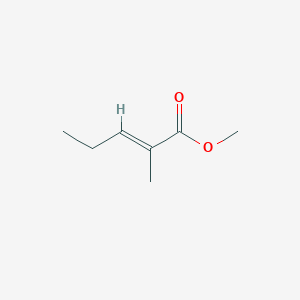

Trans-2-méthyl-2-penténoate de méthyle

Vue d'ensemble

Description

SU 5214 est un composé chimique connu pour son rôle de modulateur de la transduction du signal de la tyrosine kinase. C'est un inhibiteur puissant du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2) et du récepteur du facteur de croissance épidermique (EGFR), avec des valeurs de concentration inhibitrice (IC50) de 14,8 micromolaires pour VEGFR2 et 36,7 micromolaires pour EGFR . Ce composé est principalement utilisé dans la recherche scientifique et les programmes de découverte de médicaments.

Applications De Recherche Scientifique

SU 5214 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.

Biology: Employed in cell biology to investigate the role of VEGFR2 and EGFR in cellular processes.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving abnormal tyrosine kinase activity.

Industry: Applied in drug discovery programs to develop new inhibitors targeting tyrosine kinases .

Mécanisme D'action

Mode of Action

Methyl trans-2-methyl-2-pentenoate is an α,β-unsaturated ester . It is formed during the photolysis of pyrazoline .

Biochemical Pathways

It is known that the compound is formed during the photolysis of pyrazoline , suggesting it may play a role in related biochemical pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SU 5214 implique la formation d'une structure 3-hétéroaryle-2-indoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau d'indoline : Le noyau d'indoline est synthétisé par une réaction de cyclisation impliquant un précurseur approprié.

Introduction du groupe hétéroaryle : Le groupe hétéroaryle est introduit par une réaction de condensation avec un aldéhyde ou une cétone approprié.

Modifications finales : Des groupes fonctionnels supplémentaires sont ajoutés à la molécule pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle

La production industrielle de SU 5214 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour le contrôle de la qualité et pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SU 5214 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : SU 5214 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

SU 5214 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation de la tyrosine kinase.

Biologie : Employé en biologie cellulaire pour étudier le rôle de VEGFR2 et d'EGFR dans les processus cellulaires.

Médecine : Utilisé dans des études précliniques pour évaluer son potentiel en tant qu'agent thérapeutique pour les maladies impliquant une activité anormale de la tyrosine kinase.

Industrie : Appliqué dans les programmes de découverte de médicaments pour développer de nouveaux inhibiteurs ciblant les tyrosine kinases .

Mécanisme d'action

SU 5214 exerce ses effets en inhibant l'activité de VEGFR2 et d'EGFR. Il se lie au site de liaison à l'ATP de ces récepteurs, empêchant leur phosphorylation et leur activation subséquente. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la prolifération cellulaire, la migration et la survie .

Comparaison Avec Des Composés Similaires

Composés similaires

SU 11274 : Un autre inhibiteur de la tyrosine kinase avec une spécificité pour le récepteur MET.

CP-547632 : Un inhibiteur ciblant VEGFR2 et le récepteur du facteur de croissance des fibroblastes (FGFR).

Tosylate de ningétinib : Un inhibiteur de la tyrosine kinase biodisponible par voie orale ayant une activité contre Axl, VEGFR2 et c-Met .

Unicité de SU 5214

SU 5214 est unique en raison de son activité inhibitrice double contre VEGFR2 et EGFR, ce qui en fait un outil précieux pour étudier l'interaction entre ces deux voies de signalisation. Sa structure spécifique et son profil inhibiteur le distinguent des autres inhibiteurs de la tyrosine kinase .

Activité Biologique

Methyl trans-2-methyl-2-pentenoate (CAS No. 1567-14-2) is an α,β-unsaturated ester that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Methyl trans-2-methyl-2-pentenoate possesses the following chemical characteristics:

- Molecular Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- InChI Key : SRORRGMOEUTSDV-AATRIKPKSA-N

- Synonyms : Methyl 2-pentenoate, methyl 2-trans-pentenoate .

1. Antimicrobial Properties

Methyl trans-2-methyl-2-pentenoate has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, its efficacy against antibiotic-resistant strains has been noted, suggesting its role in addressing the growing issue of antibiotic resistance .

2. Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It is believed to induce apoptosis in specific cancer cells, which is critical for cancer treatment strategies. The compound's mechanism involves the disruption of cellular signaling pathways associated with cell survival and proliferation .

3. Metabolic Pathways

Methyl trans-2-methyl-2-pentenoate is involved in several metabolic pathways. It is known to participate in the synthesis of various bioactive compounds through metabolic transformations. The compound's structural characteristics allow it to function as a precursor in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of methyl trans-2-methyl-2-pentenoate against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating strong potential for use in topical antiseptics and disinfectants.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines revealed that treatment with methyl trans-2-methyl-2-pentenoate resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways, suggesting its utility as a lead compound for anticancer drug development.

Research Findings

Recent research highlights several key findings regarding the biological activity of methyl trans-2-methyl-2-pentenoate:

Propriétés

IUPAC Name |

methyl (E)-2-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORRGMOEUTSDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030817 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-14-2 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.